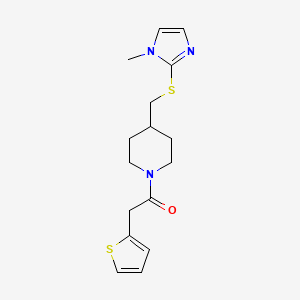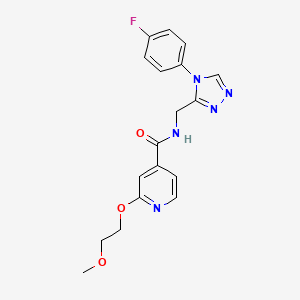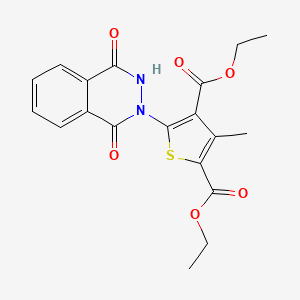
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.
Mecanismo De Acción
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide works by selectively inhibiting JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in autoimmune diseases. By inhibiting JAK3, N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide reduces the production of pro-inflammatory cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells in the blood of patients with rheumatoid arthritis. However, N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide can also have negative effects on the immune system, including an increased risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in autoimmune diseases. However, its effects on the immune system can complicate experiments and make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that have fewer negative effects on the immune system. Another area of interest is the study of the long-term effects of N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide on the immune system and the risk of infection. Finally, N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide may have potential applications in the treatment of other diseases, such as cancer, where cytokine signaling is involved in disease progression.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide involves the reaction of 4-chloroaniline with 5-fluoropyrimidine-2-amine to form N-(4-chlorophenyl)-5-fluoropyrimidin-2-amine. This intermediate is then reacted with 1,4-dibromobutane to form N-(4-chlorophenyl)-4-(5-fluoropyrimidin-2-yl)butane-1,4-diamine. Finally, the carboxylic acid derivative of piperidine is reacted with the intermediate to form N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving symptoms in clinical trials.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-11-1-3-13(4-2-11)21-16(23)22-7-5-14(6-8-22)24-15-19-9-12(18)10-20-15/h1-4,9-10,14H,5-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYYDPZIWAXNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)
amine](/img/structure/B2477508.png)
![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)



![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)